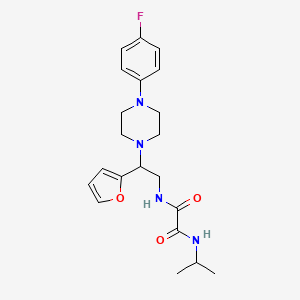

![molecular formula C14H13IN2O3S B2471319 N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide CAS No. 723742-71-0](/img/structure/B2471319.png)

N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

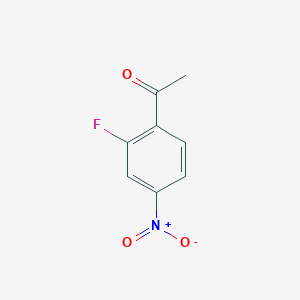

“N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide” is a chemical compound. It is structurally similar to other compounds such as “N-[4-[(4-bromophenyl)sulfonylamino]phenyl]acetamide” and "N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide" .

Molecular Structure Analysis

The molecular structure of “N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide” can be inferred from similar compounds. For instance, “N-[4-[(4-bromophenyl)sulfonylamino]phenyl]acetamide” has a molecular formula of C14H13BrN2O3S . The iodine atom in the target compound would replace the bromine atom in this similar compound .Scientific Research Applications

Medicinal Chemistry Applications

Sulfonyl derivatives, such as N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide, have attracted significant interest due to their diverse biological activities. These compounds have been explored for their potential in treating various conditions, including neurological disorders, cancer, and inflammation. A review by Elgemeie et al. (2019) highlights the biological and preclinical importance of N-sulfonylamino azinones, demonstrating their utility as diuretics, antihypertensives, anti-inflammatories, and anticancer agents. Specifically, these derivatives have shown promise as competitive AMPA receptor antagonists, suggesting potential applications in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Environmental Science Applications

In the environmental science domain, the degradation of acetaminophen, a related acetamide, has been extensively studied to understand its impact on water bodies. Research by Qutob et al. (2022) provides insights into advanced oxidation processes (AOPs) for treating acetaminophen-contaminated water. This research is relevant for understanding the environmental behavior and degradation pathways of similar compounds, including N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide. The study discusses the generation of various by-products and their biotoxicity, highlighting the importance of effective degradation methods for pharmaceuticals in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Applications

Pharmacologically, compounds with the sulfonylamino group have been evaluated for their analgesic effects and mechanisms of action. For instance, acetaminophen, a widely used analgesic, shares structural similarities with N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide. Research into acetaminophen's metabolization and analgesic mechanisms provides a framework for understanding how similar compounds might exert their effects. Studies on acetaminophen have revealed novel mechanisms of action, such as the formation of N-acylphenolamine (AM404) and its interaction with receptors in the brain and spinal cord, offering insights into pain management strategies that could apply to related sulfonylamino compounds (Ohashi & Kohno, 2020).

properties

IUPAC Name |

N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O3S/c1-10(18)16-12-4-6-13(7-5-12)17-21(19,20)14-8-2-11(15)3-9-14/h2-9,17H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOGLURXBMOEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

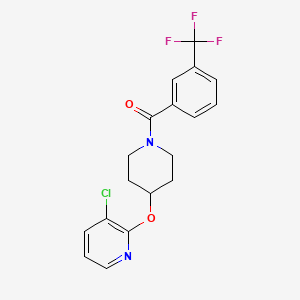

![1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2471236.png)

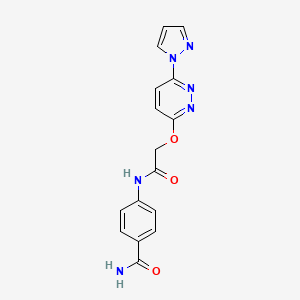

![1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2471240.png)

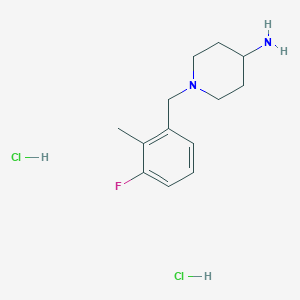

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2471242.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2471243.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2471250.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)

![N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2471254.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(dimethylamino)-3-nitrobenzoate](/img/structure/B2471256.png)

![(E)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2471259.png)